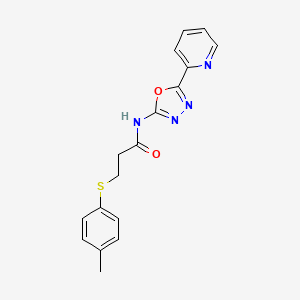

N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide

Description

Properties

IUPAC Name |

3-(4-methylphenyl)sulfanyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c1-12-5-7-13(8-6-12)24-11-9-15(22)19-17-21-20-16(23-17)14-4-2-3-10-18-14/h2-8,10H,9,11H2,1H3,(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LETMPHVCYNAJSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCCC(=O)NC2=NN=C(O2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide typically involves multiple steps:

-

Formation of the 1,3,4-oxadiazole ring: : This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

-

Introduction of the pyridine ring: : The pyridine moiety can be introduced via nucleophilic substitution reactions, where a suitable pyridine derivative reacts with the oxadiazole intermediate.

-

Thioether formation: : The thioether linkage is typically formed by reacting a halogenated precursor with a thiol compound, such as p-tolylthiol, under basic conditions.

-

Amidation: : The final step involves the formation of the amide bond, which can be achieved through the reaction of the oxadiazole-thioether intermediate with an appropriate amine or ammonia source.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The thioether group can undergo oxidation to form sulfoxides or sulfones, using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

-

Reduction: : The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) with hydrogen gas (H₂).

-

Substitution: : The pyridine ring can participate in electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: H₂O₂, m-CPBA

Reduction: Pd/C with H₂, lithium aluminum hydride (LiAlH₄)

Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogenating agents (Br₂, Cl₂)

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

Chemistry

In chemistry, N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore

Industry

In industry, this compound could be used in the development of new materials with specific electronic or photonic properties, owing to its conjugated system and potential for functionalization.

Mechanism of Action

The mechanism by which N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the thioether and pyridine moieties can enhance binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Comparison of Structural Features and Physical Properties

*Calculated based on molecular formula.

Key Observations :

Substituent Effects: Electron-Donating Groups (e.g., p-tolyl, 4-methylphenyl): Enhance stability and hydrophobic interactions but may reduce reactivity compared to electron-withdrawing groups (e.g., nitro in 8h) . Sulfur-Containing Chains: The p-tolylthio group in the target compound may improve lipophilicity compared to sulfonyl or piperidinyl-sulfonyl groups in analogs like 8i and 14 .

Molecular Weight and Solubility: Compounds with piperidinyl-sulfonyl substituents (e.g., 8i, MW 516.63) exhibit higher molecular weights and lower solubility in polar solvents compared to phenyl- or thiazole-substituted analogs .

Key Insights :

Enzyme Inhibition :

- Thiazole-containing analogs (e.g., 8d, 8e) show moderate alkaline phosphatase inhibition, likely due to the thiazole’s coordination with metal ions in enzyme active sites .

- Piperidinyl-sulfonyl derivatives (e.g., 8i) exhibit LOX inhibition, attributed to the sulfonyl group’s electron-withdrawing effects enhancing substrate binding .

Toxicity :

- Hemolytic activity is lower in compounds with smaller substituents (e.g., 8d, 8e) compared to bulkier sulfonyl-piperidine derivatives (8i), suggesting steric and electronic factors influence membrane interactions .

Biological Activity

N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide is a compound that belongs to the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyridine ring and an oxadiazole moiety, which are known for their ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds containing the 1,3,4-oxadiazole structure have shown promising results against various cancer cell lines. A study demonstrated that derivatives of 1,2,4-oxadiazoles exhibited IC50 values as low as 2.76 μM against ovarian cancer cell lines (OVXF 899) and 9.27 μM against pleural mesothelioma (PXF 1752) . The mechanism of action often involves inhibition of key enzymes such as histone deacetylases (HDACs), which play critical roles in cancer progression .

Antimicrobial Activity

The oxadiazole derivatives have also been evaluated for their antimicrobial properties. Research indicates that certain compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. The presence of the pyridine moiety enhances the lipophilicity and membrane permeability of these compounds, contributing to their antimicrobial efficacy .

Anti-inflammatory Properties

In addition to anticancer and antimicrobial activities, oxadiazole derivatives have shown anti-inflammatory effects. They inhibit the production of pro-inflammatory cytokines and reduce inflammation in various in vitro models. This property is particularly relevant for developing treatments for chronic inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Oxadiazole derivatives often act as inhibitors of enzymes like HDACs and carbonic anhydrases, which are involved in tumor growth and inflammation.

- Receptor Modulation : Some compounds have been shown to modulate receptors associated with cell signaling pathways that regulate cell proliferation and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Certain derivatives induce oxidative stress in cancer cells, leading to cell death.

Case Studies

Several studies have documented the biological activities of similar compounds:

- Study on Anticancer Activity : A derivative with a similar structure was tested against a panel of 11 cancer cell lines, showing notable cytotoxicity with an IC50 value of approximately 92.4 μM .

- Antimicrobial Evaluation : A related compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating potential for further development as an antimicrobial agent .

Q & A

Q. Critical Conditions :

- Temperature control (60–90°C for cyclization) .

- Solvent polarity (DMF or THF for coupling steps) .

- pH adjustment during workup to isolate intermediates .

Q. Table 1: Example Synthesis Protocol

| Step | Reagents/Conditions | Purpose | Yield Optimization Tips |

|---|---|---|---|

| 1 | Hydrazide + POCl₃, 80°C, 6h | Oxadiazole formation | Use anhydrous conditions to avoid hydrolysis |

| 2 | p-Tolylthiol, NaH, DMF, RT, 12h | Thioether coupling | Monitor pH to prevent side reactions |

| 3 | Propanoyl chloride, Et₃N, DCM | Amidation | Slow reagent addition to reduce exothermicity |

Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?

Answer:

- 1H/13C NMR : Assign protons and carbons to verify substituent positions (e.g., pyridyl vs. p-tolyl groups) .

- IR Spectroscopy : Confirm functional groups (C=O at ~1650 cm⁻¹, C-N in oxadiazole at ~1250 cm⁻¹) .

- LC-MS : Assess purity (>95%) and molecular ion ([M+H]⁺) matching theoretical mass .

- Elemental Analysis : Validate empirical formula (C, H, N, S content) .

Q. Advanced Confirmation :

- X-ray Crystallography : Resolve 3D conformation and hydrogen-bonding networks .

- High-Resolution Mass Spectrometry (HRMS) : Confirm exact mass (<2 ppm error) .

Advanced: How can computational methods predict the biological activity of this compound?

Answer:

- PASS Program : Predicts broad-spectrum activity (e.g., antimicrobial, anticancer) based on structural motifs (oxadiazole, thioether) .

- Molecular Docking : Simulates binding to targets (e.g., kinase enzymes) using software like AutoDock Vina. Adjust protonation states of pyridyl nitrogen for accurate docking .

- MD Simulations : Analyze stability of ligand-target complexes over 100-ns trajectories to prioritize in vitro testing .

Q. Example Workflow :

Generate 3D conformers (Open Babel).

Dock into ATP-binding site of EGFR kinase (PDB: 1M17).

Rank poses by binding energy (ΔG ≤ -8 kcal/mol suggests strong affinity) .

Advanced: How can researchers resolve contradictions in reported biological activities of oxadiazole derivatives?

Answer:

Contradictions often arise from:

- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times .

- Solubility Issues : Use DMSO vs. aqueous buffers affects bioavailability .

Q. Strategies :

Standardize Assays : Follow CLSI guidelines for antimicrobial testing .

Dose-Response Curves : Calculate IC₅₀/EC₅₀ values across multiple replicates .

SAR Analysis : Compare substituent effects (e.g., p-tolyl vs. 4-chlorophenyl) to isolate activity drivers .

Basic: What are the common chemical reactions involving the oxadiazole ring in this compound?

Answer:

- Electrophilic Substitution : Nitration at the oxadiazole C5 position using HNO₃/H₂SO₄ .

- Ring-Opening Reactions : Hydrolysis under acidic conditions to form hydrazide derivatives .

- Coordination Chemistry : Binding to metal ions (e.g., Cu²⁺) via nitrogen lone pairs for catalytic studies .

Q. Table 2: Reaction Examples

| Reaction Type | Reagents | Outcome | Application |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Nitro-oxadiazole derivative | SAR studies |

| Hydrolysis | HCl (6M), reflux | Hydrazide intermediate | Prodrug design |

Advanced: What strategies optimize reaction yields during large-scale synthesis?

Answer:

- Catalyst Screening : Test Pd/C vs. Ni catalysts for hydrogenation steps .

- Solvent Optimization : Replace DMF with MeCN to reduce side-product formation .

- Flow Chemistry : Continuous flow reactors for exothermic amidation steps (improves safety and yield) .

Q. Case Study :

- Batch vs. Flow Synthesis :

- Batch: 65% yield, 12h .

- Flow: 82% yield, 4h (residence time) .

Advanced: How to analyze the 3D conformation and its impact on biological interactions?

Answer:

- X-ray Crystallography : Resolve dihedral angles between oxadiazole and pyridyl rings (e.g., 15° tilt enhances target binding) .

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrostatic potential surfaces .

- SAR by Crystallography : Co-crystallize with target proteins (e.g., PARP-1) to map binding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.